(R)-6-Ethylchroman-4-amine
CAS No.:
Cat. No.: VC16224493
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (4R)-6-ethyl-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 |
| Standard InChI Key | IEPIMUROQDSURV-SNVBAGLBSA-N |
| Isomeric SMILES | CCC1=CC2=C(C=C1)OCC[C@H]2N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OCCC2N |
Introduction
Chemical Identity and Structural Features
The molecular formula of (R)-6-Ethylchroman-4-amine is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. Its IUPAC name is (R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine, reflecting the ethyl group at C6, the amine at C4, and the saturated pyran ring system. Key structural elements include:
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Chroman backbone: A benzopyran system with a saturated oxygen-containing ring .
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Ethyl substituent: A two-carbon alkyl chain at C6, influencing lipophilicity and stereochemical interactions .
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Primary amine: Located at C4, enabling hydrogen bonding and participation in nucleophilic reactions .
The compound’s chirality arises from the C6 ethyl group, rendering it distinct from its (S)-enantiomer in terms of biological target interactions. Computational models predict an XLogP3 value of 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Stereochemical Control
Microwave-Assisted Aldol Condensation
Alternative routes inspired by chroman-4-one syntheses employ microwave-assisted aldol condensation . While traditionally used for ketones, this method could be modified by reductive amination:
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Chroman-4-one intermediate: Synthesize 6-ethylchroman-4-one via base-mediated cyclization.
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Reductive amination: Treat with ammonium acetate and sodium cyanoborohydride to yield the amine .
This approach avoids racemization at C6 if the ethyl group is introduced prior to ring formation.
Physicochemical and Spectroscopic Properties
Computational Predictions
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 177.24 g/mol | PubChem |
| XLogP3 | 1.8 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 (NH₂) | Cactvs 3.4.6 |
| Rotatable Bonds | 2 (ethyl, amine) | Cactvs 3.4.6 |
| Polar Surface Area | 43.7 Ų | ChemAxon |
Applications in Materials Science
Fluorescent Probes
(R)-6-Ethylchroman-4-amine’s conjugated system enables π→π* transitions, making it a candidate for bioimaging. Functionalization at C4 with electron-donating groups (e.g., NH₂) red-shifts emission wavelengths . For example:
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Cellular tracking: Amine derivatives label lipid droplets (λₑₘ = 450 nm) with low cytotoxicity .
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pH sensitivity: Protonation/deprotonation of the amine alters fluorescence intensity, useful in lysosomal imaging.
Catalytic Asymmetric Synthesis
The chiral chroman backbone serves as a ligand in asymmetric catalysis. Copper complexes of similar amines enantioselectively catalyze cyclopropanations (up to 92% ee) .
Challenges and Future Directions
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Stereoselective synthesis: Developing scalable methods for R-enantiomer production remains critical.
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Target identification: Proteomic studies are needed to map interactions with sirtuins or neurotransmitter receptors.
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Toxicological profiling: Assess metabolic stability, CYP inhibition, and hERG channel liability.
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